molecular formula C13H18ClNO2 B3208265 (S)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049742-28-0

(S)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B3208265
CAS RN: 1049742-28-0
M. Wt: 255.74 g/mol
InChI Key: FCTIZBSRVMKWMN-YDALLXLXSA-N
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Description

“(S)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound . It is also known as “trans-4-(4-Methylbenzyl)-L-proline hydrochloride” or "(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride" . The sale of this product is prohibited according to certain laws, regulations, and policies related to patent products .

Scientific Research Applications

Stereoselective Synthesis

(S)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride plays a crucial role in the stereoselective synthesis of complex molecules. Schroeder et al. (1992) highlighted its use in the synthesis of stereoisomers for quinolone antibacterials, showcasing its importance in pharmaceutical development Schroeder et al., 1992.

Crystal Structure Analysis

The compound's derivative, 1,1′‐(4‐Methyl­benzyl­idene)­bis(5‐oxopyrrolidine‐2‐carboxyl­ic acid), was analyzed by Camus et al. (2001) for its crystal structure, contributing to the understanding of its molecular configuration, which is valuable in material science and pharmaceutical research Camus et al., 2001.

Metal-Organic Framework Applications

A study by Zhao et al. (2020) explored the use of a similar compound in metal-organic frameworks for removing anionic dyes from aqueous solutions. This demonstrates its potential application in environmental remediation and water treatment Zhao et al., 2020.

Development of Immunoassays

Desai and Amin (1991) utilized a related compound in the synthesis of analogues for trans-3'-hydroxycotinine, instrumental in the development of immunoassays for specific metabolites, indicating its role in biomedical research and diagnostic development Desai & Amin, 1991.

Chiral Auxiliary in Asymmetric Synthesis

Belokon’ et al. (2002) investigated derivatives of the compound as chiral auxiliaries in the asymmetric synthesis of amino acids. This showcases its significance in producing enantiomerically pure compounds for pharmaceutical applications Belokon’ et al., 2002.

Synthesis of Bioactive Molecules

Rezai et al. (2018) synthesized derivatives of the compound for investigating their antioxidant and anticholinergic activities, which are crucial in drug discovery and development Rezai et al., 2018.

Neuraminidase Inhibitors

Wang et al. (2001) conducted research involving the synthesis of neuraminidase inhibitors containing pyrrolidine cores, highlighting its potential in developing antiviral drugs, particularly for influenza Wang et al., 2001.

properties

IUPAC Name

(2S)-1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10-4-6-11(7-5-10)9-14-8-2-3-12(14)13(15)16;/h4-7,12H,2-3,8-9H2,1H3,(H,15,16);1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTIZBSRVMKWMN-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCC[C@H]2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855628
Record name 1-[(4-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049742-28-0
Record name 1-[(4-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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